

Application Notes: Deoxy Donepezil Hydrochloride in ANDA Submissions for Donepezil

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Compound of Interest

Compound Name: *Deoxy Donepezil Hydrochloride*

Cat. No.: *B192792*

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Introduction

Donepezil Hydrochloride is a reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the treatment of dementia associated with Alzheimer's disease. For a generic drug manufacturer seeking to file an Abbreviated New Drug Application (ANDA) for Donepezil Hydrochloride tablets, a comprehensive understanding and control of impurities are paramount. [1] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), require a thorough impurity profile to ensure the safety and efficacy of the generic product is equivalent to the Reference Listed Drug (RLD).[2][3]

One critical process-related impurity is **Deoxy Donepezil Hydrochloride**. Its chemical name is 1-Benzyl-4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine hydrochloride.[4] This impurity must be identified, quantified, and controlled within acceptable limits as specified in pharmacopeias or justified through qualification studies.[5][6] These application notes provide a detailed protocol for the analysis of **Deoxy Donepezil Hydrochloride** in Donepezil drug substances and drug products, aligning with the requirements for an ANDA submission.

Regulatory Context

The International Council for Harmonisation (ICH) guidelines, specifically Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), provide a framework for the reporting, identification, and qualification of impurities.[7] For ANDA submissions, the

United States Pharmacopeia (USP) monograph for Donepezil Hydrochloride and its tablet formulation offers specific procedures and acceptance criteria for known and unknown impurities, including Deoxy Donepezil.^{[2][5][8]} Failure to properly justify impurity limits can lead to a Refuse-to-Receive (RTR) decision from the FDA.^[6] Therefore, a validated, stability-indicating analytical method is essential for accurately profiling Deoxy Donepezil and other related substances.

Experimental Protocols

The following protocol is based on the United States Pharmacopeia (USP) monograph for the analysis of organic impurities in Donepezil Hydrochloride.^{[2][5]} This method is suitable for the quantification of Deoxy Donepezil.

1. Method: High-Performance Liquid Chromatography (HPLC)

This gradient reversed-phase HPLC method is designed to separate Donepezil from its potential process impurities and degradation products, thus serving as a stability-indicating method.

2. Instrumentation and Chromatographic Conditions

Parameter	Specification
HPLC System	Quaternary or Binary Gradient HPLC with UV/PDA Detector
Column	L1 packing (e.g., C18), 4.6-mm × 15-cm; 5-μm
Column Temp.	35°C
Mobile Phase	Solution A: 1 mL of phosphoric acid in 1 L of water. Adjust with triethylamine to a pH of 6.6. Filter. Solution B: Acetonitrile
Gradient Program	Time (min)
0	
10	
30	
45	
46	
55	
Flow Rate	1.4 mL/min
Detector	UV at 271 nm
Injection Vol.	20 μL

3. Preparation of Solutions

- Diluent: Acetonitrile and water (50:50)
- Standard Solution: Prepare a solution of USP Donepezil Hydrochloride RS in Diluent to obtain a final concentration of 0.01 mg/mL. Sonication may be used to aid dissolution.
- Sample Solution (Drug Substance/Product): Prepare a solution of Donepezil Hydrochloride in Diluent to obtain a final concentration of 1.0 mg/mL. For tablets, weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent

to about 50 mg of donepezil hydrochloride, to a 50-mL volumetric flask. Add about 30 mL of Diluent, sonicate for 15 minutes, allow to cool, and dilute with Diluent to volume. Centrifuge a portion of this solution and use the supernatant.

- System Suitability Solution: A solution containing both Donepezil Hydrochloride and its specified impurities (including Deoxy Donepezil) at appropriate concentrations to verify resolution.

4. System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

Parameter	Requirement
Resolution	NLT 1.5 between any two adjacent peaks of interest.
Tailing Factor	NMT 2.0 for the Donepezil peak.

| Relative Standard Deviation (RSD) | NMT 5.0% for replicate injections of the Standard solution. |

5. Calculation

The percentage of Deoxy Donepezil or any other impurity in the sample is calculated using the following formula:

$$\% \text{ Impurity} = (rU / rS) \times (CS / CU) \times (1 / F) \times 100$$

Where:

- rU = Peak response of the individual impurity from the Sample solution
- rS = Peak response of Donepezil from the Standard solution
- CS = Concentration of USP Donepezil Hydrochloride RS in the Standard solution (mg/mL)
- CU = Concentration of Donepezil Hydrochloride in the Sample solution (mg/mL)

- F = Relative Response Factor (RRF) for the specific impurity (as provided in the USP monograph)

Data Presentation

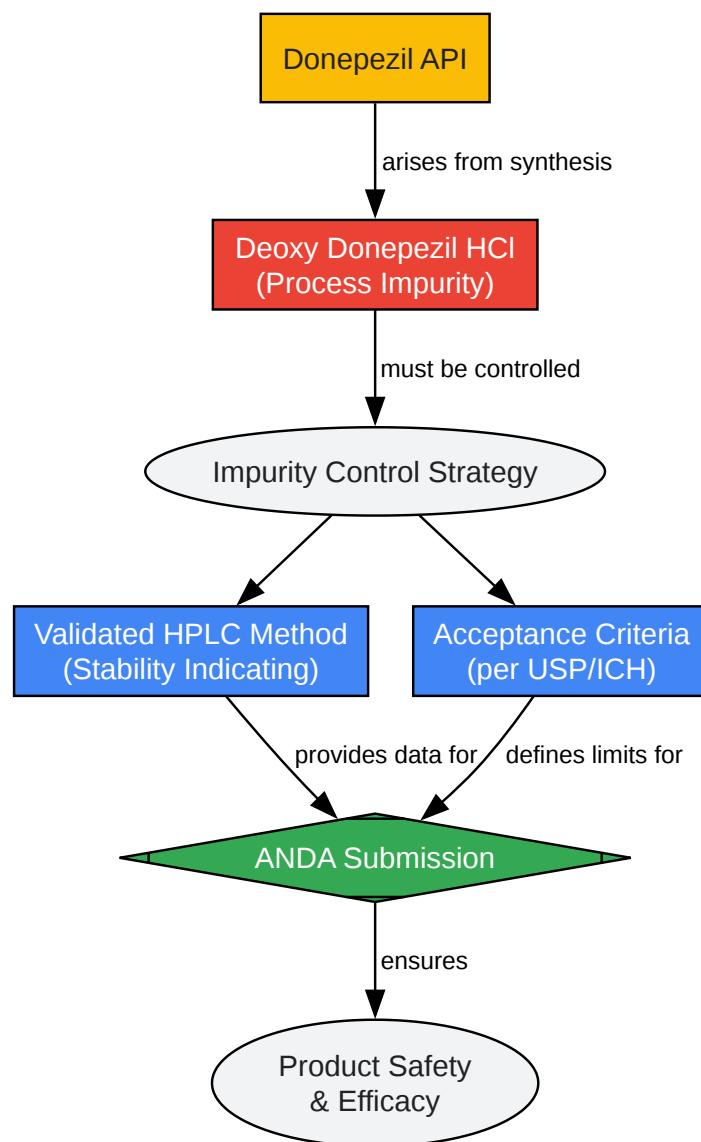
Table 1: Acceptance Criteria for Organic Impurities in Donepezil HCl Tablets (Based on USP Organic Impurities, Procedure 2)[5]

Name	Relative Retention Time (RRT)	Relative Response Factor (RRF)	Acceptance Criteria (NMT %)
Desbenzyl Donepezil	0.28	1.2	0.15
Donepezil Related Compound A	0.81	1.1	0.15
Donepezil	1.00	-	-
Donepezil N-oxide	1.06	1.1	0.15
Deoxy Donepezil	1.51	1.2	0.15
Donepezil Quaternary Salt	1.62	0.84	0.15
Donepezil Indene Analog	1.70	0.82	0.15
Any Individual Unspecified Impurity	-	1.0	0.10
Total Impurities	-	-	1.0

NMT: Not More Than

Visualizations

Caption: Workflow for Deoxy Donepezil analysis in an ANDA submission.



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Caption: Relationship between Deoxy Donepezil and the ANDA process.

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